(4-Bromo-2-methoxyphenyl)methanamine
Overview
Description
The compound "(4-Bromo-2-methoxyphenyl)methanamine" is a brominated and methoxylated aromatic amine. While the specific compound is not directly studied in the provided papers, related compounds with similar functional groups have been investigated for various applications, including as chemosensors and in nonlinear optical materials.
Synthesis Analysis
The synthesis of related compounds involves various routes, such as the reaction of 4-bromophenol with benzoyl chloride to produce (5-bromo-2-hydroxyphenyl)(phenyl)methanone , and the condensation of p-Toluic hydrazide and glycine to form 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine . These methods highlight the versatility in synthesizing brominated aromatic compounds with different substituents.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography and spectroscopy. For instance, the crystal structure of (4-Methoxyphenyl)methanaminium bromide was determined to be monoclinic with a P21/c space group, and the methoxy group was found to be co-planar with the phenylene moiety . Similarly, the structure of 2-[(4-Bromophenyl)iminomethyl]-6-methoxyphenol was supported by the conjugation of the imino group and the aromatic system .
Chemical Reactions Analysis
The reactivity of these compounds is influenced by the presence of functional groups that can participate in various interactions. For example, the N-H---Br interaction in (4-Methoxyphenyl)methanaminium bromide contributes to its stability and bonding nature . The intramolecular charge transfer (ICT) in 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine is responsible for its selective chemosensor properties for Ag(+) ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are diverse. The (4-Methoxyphenyl)methanaminium bromide crystal is stable up to 219°C and exhibits high third-order nonlinearity, which is significant for nonlinear optical applications . The chemosensor based on 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine has a low limit of detection for Ag(+) ions, demonstrating its potential in selective metal ion detection .
Scientific Research Applications
Metabolic Studies
The compound (4-Bromo-2-methoxyphenyl)methanamine and its derivatives, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), have been a subject of metabolic studies. For example, Kanamori et al. (2002) studied the in vivo metabolism of 2C-B in rats, identifying various metabolites and suggesting two main metabolic pathways operative in rats (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002). Similarly, Poklis et al. (2014) presented a case of severe intoxication by a derivative of this compound, developing a method for its identification and quantification in serum and urine (Poklis, Nanco, Troendle, Wolf, & Poklis, 2014).
Nonlinear Optical Applications
The research by Umarani et al. (2018) focused on the development of a new crystal, (4-Methoxyphenyl) methanaminium bromide, for nonlinear optical applications. They explored its structural analysis and investigated its optical properties, suggesting potential applications in this field (Umarani, Thiruvalluvar, & Raja, 2018).
Antimicrobial Activities
A series of derivatives of (4-Methoxyphenyl)methanamine showed potential in antimicrobial activities. Thomas et al. (2010) synthesized a new series of methanamine derivatives and evaluated them for their in vitro antibacterial and antifungal activities, noting moderate to very good activities (Thomas, Adhikari, & Shetty, 2010). Xu et al. (2003) isolated bromophenols from the marine red alga Rhodomela confervoides, including derivatives of this compound, and found them to have moderate antimicrobial activity (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).
Crystallographic Studies
The compound and its derivatives have been used in crystallographic studies. El Glaoui et al. (2010) reported on a crystal compound involving (2-methoxyphenyl)methanamine, exploring its hydrogen bonding and interaction patterns, which could be relevant for understanding its structural properties (El Glaoui, Jeanneau, Zeller, Lefebvre, & Ben Nasr, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such as inha, the enoyl-acyl carrier protein reductase from mycobacterium tuberculosis .
Mode of Action
It is likely that the compound interacts with its targets through a mechanism similar to other brominated and methoxylated phenylmethanamines .
Biochemical Pathways
Related compounds have been shown to affect various pathways, suggesting that (4-bromo-2-methoxyphenyl)methanamine may have similar effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, storage conditions such as temperature can affect the stability of the compound .
properties
IUPAC Name |
(4-bromo-2-methoxyphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDXWVWSBBYXKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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